molecular formula C23H23N3OS B11411343 8-(4-methylphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-methylphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11411343
M. Wt: 389.5 g/mol
InChI Key: LAUAWHHQOCCPFR-UHFFFAOYSA-N
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Description

8-(4-METHYLPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core with various substituents such as a 4-methylphenyl group, a 2-phenylethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-METHYLPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 4-methylphenyl hydrazine derivative with a suitable aldehyde, followed by cyclization with a thiadiazine precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-(4-METHYLPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

8-(4-METHYLPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(4-METHYLPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 8-(4-METHYLPHENYL)-6-OXO-3-(2-PHENYLETHYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substituents and the resulting chemical properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

8-(4-methylphenyl)-6-oxo-3-(2-phenylethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3OS/c1-17-7-9-19(10-8-17)20-13-22(27)26-15-25(16-28-23(26)21(20)14-24)12-11-18-5-3-2-4-6-18/h2-10,20H,11-13,15-16H2,1H3

InChI Key

LAUAWHHQOCCPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CCC4=CC=CC=C4

Origin of Product

United States

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